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cis-2-Butene-1,4-diol reaction pathways

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An In-depth Technical Guide to the Reaction Pathways of cis-2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Butene-1,4-diol, a bifunctional organic compound with the chemical formula C₄H₈O₂, is a pivotal intermediate in organic synthesis and materials science.[1][2] Its structure, featuring a cis-configured internal double bond flanked by two primary hydroxyl groups, provides a unique and rigid backbone for a variety of chemical transformations.[1] This guide details the core reaction pathways of cis-2-butene-1,4-diol, including its synthesis, key transformations such as hydrogenation, oxidation, and cyclization, and its application as a precursor for valuable chemicals. The document provides structured data tables for quantitative comparison, detailed experimental protocols, and visual diagrams of reaction pathways and workflows to support advanced research and development.

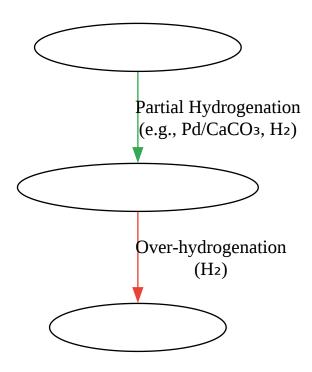
Synthesis of cis-2-Butene-1,4-diol

The most prevalent industrial method for synthesizing **cis-2-butene-1,4-diol** is the selective partial hydrogenation of 2-butyne-1,4-diol.[3] The primary challenge in this synthesis is achieving high selectivity for the cis-alkene diol while preventing over-hydrogenation to the fully saturated 1,4-butanediol.[1][3]

Catalytic Hydrogenation of 2-Butyne-1,4-diol



The selective hydrogenation is a surface-mediated process where 2-butyne-1,4-diol is adsorbed onto the active sites of a catalyst.[1] The key to high selectivity is to promote the desorption of the desired **cis-2-butene-1,4-diol** product before it can undergo further reduction. [1] Various catalyst systems have been developed to optimize this process. Palladium-based catalysts are widely used, and their performance can be enhanced by supports and modifiers. [4][5] For instance, a 1% Pd/CaCO₃ catalyst system used with ammonia has been shown to achieve high selectivity for **cis-2-butene-1,4-diol**.[4][5] Bio-catalysts, such as bio-Pd derived from bacterial biomass, have also demonstrated 100% selectivity under mild conditions.[3]



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Quantitative Data for Synthesis

The following table summarizes the performance of various catalyst systems in the hydrogenation of 2-butyne-1,4-diol.

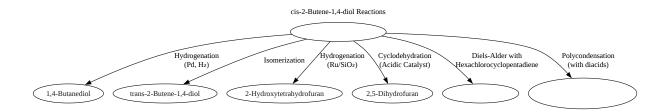


Catalyst System	Support <i>l</i> Modifier	Temperat ure (°C)	Pressure (MPa)	Conversi on (%)	Selectivit y to cis-2- Butene- 1,4-diol (%)	Referenc e
Pd/SiO ₂ - Schiff	Schiff base modified SiO ₂	50	2	95.2	100	[4]
1% Pd/CaCO₃	Ammonia (NH₃)	Ambient	-	-	~100	[4][5]
Bio-Pd	R. capsulatus biomass	Mild	-	62.6	100	[3]
Raney Nickel	-	-	-	-	High, but side reactions occur	[1]

Core Reaction Pathways

cis-2-Butene-1,4-diol is a versatile substrate for numerous chemical reactions due to its dual hydroxyl groups and reactive double bond.[1][3] It is frequently used as a probe molecule to study complex reaction mechanisms like hydrogenation, hydrogenolysis, and isomerization.[3] [6]





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Hydrogenation

The double bond in **cis-2-butene-1,4-diol** can be fully saturated through hydrogenation to yield 1,4-butanediol (BDO), an important industrial chemical.[3][7] This reaction is typically carried out using palladium or ruthenium catalysts.[3][8] The choice of solvent can significantly influence the reaction; for example, using water as a solvent enhances activity and selectivity towards BDO while suppressing side reactions like hydrogenolysis.[4]

Under certain conditions, hydrogenation over ruthenium catalysts (e.g., Ru/SiO₂) can also lead to the formation of 2-hydroxytetrahydrofuran.[8]

Isomerization

cis-2-Butene-1,4-diol can isomerize to its geometric isomer, trans-2-butene-1,4-diol.[1][3] This rearrangement of the double bond is a key consideration in catalytic systems, as the trans isomer may exhibit different reactivity.[3]

Cyclodehydration

The dehydration of **cis-2-butene-1,4-diol** can lead to the formation of cyclic ethers. Theoretical studies suggest that a concerted mechanism is likely involved in the cyclodehydration to produce 2,5-dihydrofuran.[9] This reaction pathway differs significantly from the cyclodehydration of 1,4-butanediol, which forms tetrahydrofuran.[9]



Oxidation

The hydroxyl groups and the double bond are susceptible to oxidation. Reaction with strong oxidizing agents like acidified potassium permanganate at elevated temperatures can cleave the carbon-carbon double bond, ultimately yielding acetic acid.[10] Milder oxidation can convert the primary alcohol groups to aldehydes or carboxylic acids, leading to intermediates like maleic acid.[11]

Esterification and Polymerization

The hydroxyl groups of **cis-2-butene-1,4-diol** readily undergo esterification.[1][2] This reactivity makes it a valuable monomer for producing specialty polymers. It can be used in melt polycondensation with various diacids to synthesize unsaturated polyesters with high molecular weights.[12] It is also used as a comonomer for polyurethanes.[13]

Synthesis of Endosulfan

A notable application in agrochemical synthesis is the reaction of **cis-2-butene-1,4-diol** with hexachlorocyclopentadiene in a Diels-Alder reaction to produce endosulfan diol.[3][14] This intermediate is then treated with thionyl chloride to form endosulfan, a broad-spectrum insecticide that has been largely phased out due to its toxicity.[3][14]

Summary of Key Reactions



Reaction Type	Reagent(s) <i>l</i> Catalyst	Conditions	Major Product(s)	Reference
Hydrogenation	H ₂ , Palladium catalyst	Mild	1,4-Butanediol	[3][4]
Isomerization	Catalytic conditions	-	trans-2-Butene- 1,4-diol	[1][3]
Cyclization	H2, Ru/SiO2	-	2- Hydroxytetrahydr ofuran	[8]
Cyclodehydration	Acidic catalyst	-	2,5-Dihydrofuran	[9]
Oxidation	Acidified KMnO ₄	Elevated temperature	Acetic Acid	[10]
Polymerization	α,ω-Diacids	Melt polycondensatio n	Unsaturated Polyesters	[12]
Diels-Alder	Hexachlorocyclo pentadiene	-	Endosulfan Diol	[3][14]

Experimental Protocols Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol

This protocol is a generalized procedure based on continuous flow hydrogenation methods.[15]

Objective: To synthesize cis-2-butene-1,4-diol with high selectivity.

Materials:

- 2-Butyne-1,4-diol
- Methanol (HPLC grade, deaerated)
- Palladium-based catalyst (e.g., PdMonoBor column catalyst)

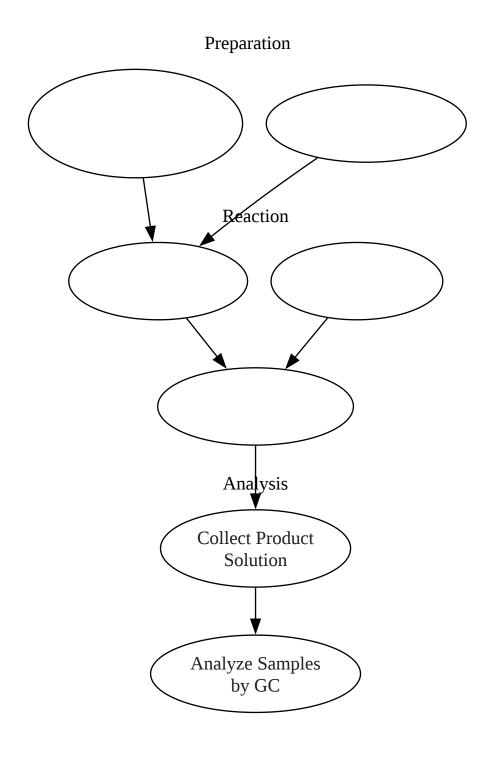


- Hydrogen gas (H2)
- Continuous flow reactor system
- Gas chromatograph (GC) for analysis

Procedure:

- Prepare a 0.1 M solution of 2-butyne-1,4-diol in deaerated methanol.
- Pack the column reactor with the chosen palladium catalyst (e.g., 29 mg of PdMonoBor in a 176 μL reactor).
- Set up the continuous flow system. Flow the 0.1 M alkyne solution through the reactor at a controlled rate (e.g., 0.2 mL/min).
- Simultaneously, introduce a flow of hydrogen gas (e.g., 1.3 mL/min) into the system. This may result in a reactor inlet pressure of approximately 1.2 bar.
- Allow the reaction to reach steady-state conditions, which may take about 1 hour.
- Collect the product solution at the reactor outlet.
- Monitor the reaction progress by periodically analyzing samples of the product solution for conversion and selectivity using gas chromatography (GC).
- The reaction can be run for an extended period (e.g., 14 hours) to assess catalyst stability and performance over time.





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Applications in Drug Development and Advanced Synthesis



cis-2-Butene-1,4-diol serves as a key building block for complex molecules with biological activity.

- Antivirals: It is used in the synthesis of the antiviral product oxetanocin A.[6]
- Pheromones: It is a starting material for the stereocontrolled synthesis of α-multistriatin, a component of the aggregation pheromone of the European elm bark beetle.[16]
- Drug Impurities: It has been identified as an impurity of Gadobutrol, a paramagnetic contrast agent used in magnetic resonance imaging (MRI).[17]
- General Intermediates: The compound and its derivatives are valuable intermediates for a range of pharmaceuticals and agrochemicals.[3][18]

Conclusion

cis-2-Butene-1,4-diol is a highly versatile chemical intermediate with well-defined reaction pathways. Its synthesis is dominated by the selective hydrogenation of 2-butyne-1,4-diol, where catalyst design is critical for achieving high selectivity. The compound's dual functionality allows for a wide array of transformations, including hydrogenation, isomerization, cyclization, and polymerization, making it a valuable precursor for industrial chemicals, advanced polymers, and complex bioactive molecules. A thorough understanding of these reaction pathways, supported by detailed experimental data and protocols, is essential for its effective utilization in research, development, and industrial applications.

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